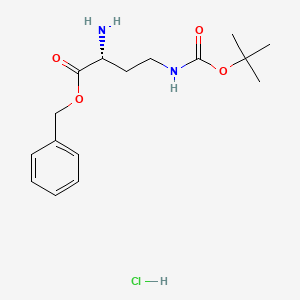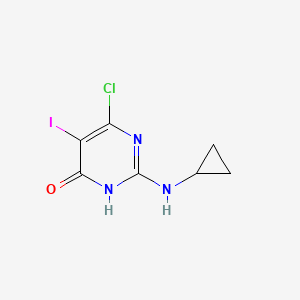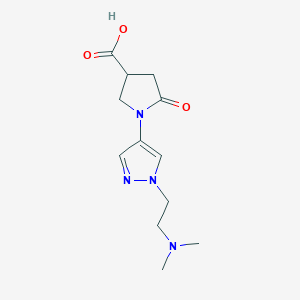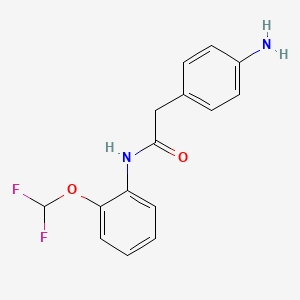![molecular formula C6H4BrN3 B13008656 3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
3-Bromopyrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-c]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing 3-bromopyrazolo[1,5-c]pyrimidine involves treating it with a variety of primary or secondary alkylamines in the presence of copper(I) iodide, L-proline, and triethylamine in dimethyl sulfoxide under microwave heating conditions at 130°C for 4 hours. This method yields the corresponding C-3 aminated products in good to excellent isolated yields (54–90%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted Ullmann-type amination method suggests potential for industrial application. This method avoids the drawbacks associated with alternative methods, such as long reaction times and the use of expensive palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-c]pyrimidine undergoes various types of reactions, including:
Substitution Reactions: The bromine atom can be replaced by aryl substituents using cross-coupling reactions.
Amination Reactions: The compound can be aminated at the C-3 position using primary or secondary alkylamines.
Carbanion Formation: The reaction with n-butyllithium followed by electrophilic addition can generate a carbanion, leading to unexpected reaction products.
Common Reagents and Conditions
Copper(I) Iodide and L-Proline: Used in the microwave-assisted Ullmann-type amination.
n-Butyllithium: Used for generating carbanions.
Aryl Halides: Used in cross-coupling reactions.
Major Products Formed
C-3 Aminated Products: Formed from the reaction with primary or secondary alkylamines.
Aryl-Substituted Products: Formed from cross-coupling reactions.
Scientific Research Applications
3-Bromopyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing anticancer and enzymatic inhibitory drugs.
Material Science: Its significant photophysical properties make it useful in material science.
Biological Research: It is used in the study of various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-bromopyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, thereby affecting the biological processes they regulate. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-Bromopyrazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with a similar structure.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-4-8-2-1-6(5)10/h1-4H |
InChI Key |
BSDQLMWFNSDADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)

![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)


